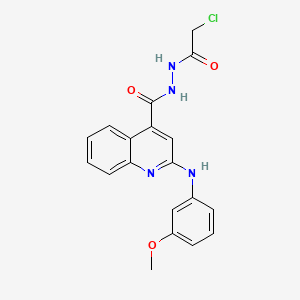

4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide

Descripción

El ácido 4-quinolinocarboxílico, 2-((3-metoxifenil)amino)-, 2-(cloroacetil)hidrazida es un compuesto orgánico complejo que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y han sido estudiados ampliamente por sus posibles aplicaciones terapéuticas. Este compuesto en particular es de interés debido a su posible uso como inhibidor de la desacetilasa de histonas (HDAC), que es un objetivo para el tratamiento del cáncer .

Propiedades

Número CAS |

134721-77-0 |

|---|---|

Fórmula molecular |

C19H17ClN4O3 |

Peso molecular |

384.8 g/mol |

Nombre IUPAC |

N'-(2-chloroacetyl)-2-(3-methoxyanilino)quinoline-4-carbohydrazide |

InChI |

InChI=1S/C19H17ClN4O3/c1-27-13-6-4-5-12(9-13)21-17-10-15(19(26)24-23-18(25)11-20)14-7-2-3-8-16(14)22-17/h2-10H,11H2,1H3,(H,21,22)(H,23,25)(H,24,26) |

Clave InChI |

DBHIXIAMDBCAQX-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 4-quinolinocarboxílico, 2-((3-metoxifenil)amino)-, 2-(cloroacetil)hidrazida normalmente implica múltiples pasos. Un método común incluye la condensación de isatinas con piruvato de sodio en condiciones asistidas por microondas para formar ácido quinolina-2,4-dicarboxílico . Este intermedio puede luego reaccionar con 3-metoxianilina y cloruro de cloroacetilo para producir el compuesto deseado. Las condiciones de reacción a menudo implican el uso de solventes orgánicos como etanol o acetonitrilo y pueden requerir catalizadores como BF3·THF .

Métodos de producción industrial

La producción industrial de este compuesto probablemente involucre la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para aumentar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Técnicas como la química de flujo continuo y el uso de catalizadores reciclables podrían emplearse para hacer el proceso más sostenible .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 4-quinolinocarboxílico, 2-((3-metoxifenil)amino)-, 2-(cloroacetil)hidrazida puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse para formar derivados del ácido quinolina-4-carboxílico.

Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en una amina.

Sustitución: El grupo cloroacetilo puede ser sustituido por otros nucleófilos para formar diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.

Sustitución: Los nucleófilos como aminas o tioles pueden utilizarse en condiciones básicas para reemplazar el grupo cloroacetilo.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen varios derivados de la quinolina, que pueden tener diferentes actividades biológicas dependiendo de los sustituyentes introducidos .

Aplicaciones Científicas De Investigación

El ácido 4-quinolinocarboxílico, 2-((3-metoxifenil)amino)-, 2-(cloroacetil)hidrazida tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de la inhibición de las desacetilasas de histonas (HDAC). Las HDAC son enzimas que eliminan los grupos acetilo de las proteínas histonas, lo que lleva a una estructura de cromatina más condensada y una expresión génica reducida. Al inhibir las HDAC, este compuesto puede aumentar los niveles de acetilación, lo que resulta en una estructura de cromatina más relajada y una expresión génica aumentada. Este mecanismo es particularmente útil en el tratamiento del cáncer, ya que puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Derivados del ácido 2-fenilquinolina-4-carboxílico: Estos compuestos también actúan como inhibidores de HDAC y han sido estudiados por sus propiedades anticancerígenas.

Ácido quinolina-2,4-dicarboxílico: Otro derivado de la quinolina con posibles actividades biológicas.

Unicidad

El ácido 4-quinolinocarboxílico, 2-((3-metoxifenil)amino)-, 2-(cloroacetil)hidrazida es único debido a su estructura específica, que le permite formar fuertes interacciones hidrofóbicas con residuos en el sitio activo de HDAC. Esta especificidad puede resultar en una mayor selectividad y potencia en comparación con otros inhibidores de HDAC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.